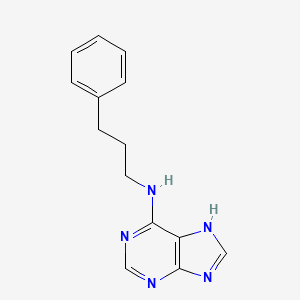

N-(3-phenylpropyl)-9H-purin-6-amine

Description

Properties

IUPAC Name |

N-(3-phenylpropyl)-7H-purin-6-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N5/c1-2-5-11(6-3-1)7-4-8-15-13-12-14(17-9-16-12)19-10-18-13/h1-3,5-6,9-10H,4,7-8H2,(H2,15,16,17,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVBWMJCJGPRURZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCNC2=NC=NC3=C2NC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70877524 | |

| Record name | ADENINE,N6-3-PHENYLPROPYL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70877524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15396-43-7 | |

| Record name | 1H-Purin-6-amine, N-(3-phenylpropyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015396437 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Synthetic Methodologies and Derivatization Strategies for N 3 Phenylpropyl 9h Purin 6 Amine

Established Synthetic Pathways for N-(3-phenylpropyl)-9H-purin-6-amine Elucidation

The synthesis of this compound is centered on the foundational chemistry of the purine (B94841) ring system. The primary methods involve constructing the molecule by attaching the N6-substituent to a pre-formed purine core.

Nucleophilic Substitution Reactions in Purine Core Synthesis

The most common and established method for synthesizing N6-substituted purines, including this compound, is through a nucleophilic aromatic substitution (SNAr) reaction. This pathway typically utilizes a halogenated purine, most frequently 6-chloropurine (B14466), as the starting material.

The core of this reaction involves the displacement of the chloro group at the C6 position of the purine ring by an amine. In this specific synthesis, 3-phenylpropylamine (B116678) serves as the nucleophile. The lone pair of electrons on the nitrogen atom of 3-phenylpropylamine attacks the electron-deficient C6 carbon of the 6-chloropurine ring. The reaction is generally facilitated by a base, which deprotonates the amine, increasing its nucleophilicity, and neutralizes the hydrogen chloride (HCl) generated during the reaction.

The reaction often leads to a mixture of N7 and N9 isomers, as direct alkylation can occur at these positions as well. nih.gov To achieve regioselectivity, reaction conditions such as the choice of solvent, base, and temperature must be carefully controlled. Using a large excess of the primary amine can also favor the desired N6 substitution and minimize side reactions. chemguide.co.uk

Table 1: Typical Reaction Conditions for Nucleophilic Substitution

| Parameter | Condition | Purpose |

|---|---|---|

| Electrophile | 6-Chloropurine | Purine core starting material |

| Nucleophile | 3-Phenylpropylamine | Provides the N6-substituent |

| Solvent | Alcohols (e.g., n-butanol, ethanol), DMF, or neat water | To dissolve reactants and facilitate the reaction |

| Base | Triethylamine (B128534) (TEA), Diisopropylethylamine (DIPEA), or K2CO3 | To neutralize HCl and enhance nucleophilicity |

| Temperature | Varies from room temperature to reflux | To provide activation energy for the reaction |

| Purification | Flash column chromatography | To isolate the target compound from byproducts rsc.org |

Advanced Synthetic Approaches to the N6-Substitution

While the classic SNAr reaction is robust, more advanced methodologies have been developed to improve efficiency, yield, and environmental friendliness. One such approach is the use of microwave-assisted synthesis. Microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to higher yields and cleaner products by minimizing the formation of byproducts. For related C6-cyclo secondary amine substituted purines, microwave-promoted synthesis in neat water has been shown to be an efficient and environmentally benign method. rsc.org

Another area of advanced synthetic strategy involves the use of catalysis. While photoredox and nickel-catalyzed couplings are more commonly used for installing C-C bonds at the C6 position, the principles of using catalytic systems to facilitate bond formation are a key area of modern synthetic chemistry. nih.gov For C-N bond formation, palladium-catalyzed Buchwald-Hartwig amination offers an alternative for coupling amines with aryl halides, although its application to 6-halopurines can be complex due to the presence of multiple nitrogen atoms that can coordinate to the catalyst.

Spectroscopic and Analytical Techniques for Structural Characterization

Once synthesized, the precise structure and purity of this compound must be confirmed using a suite of analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful tool for elucidating the molecular structure of the compound. Both ¹H and ¹³C NMR are used to confirm the connectivity of atoms.

In the ¹H NMR spectrum, distinct signals corresponding to the protons of the purine ring (typically at H-2 and H-8), the phenyl ring, the three methylene (B1212753) groups of the propyl chain, and the N-H proton of the amine linker are expected. The protons on the propyl chain would appear as characteristic multiplets due to spin-spin coupling.

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each carbon atom in the molecule, including the carbons of the purine and phenyl rings and the three carbons of the alkyl chain. nih.gov

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Purine H-2 | ~8.2-8.4 | ~152-154 |

| Purine H-8 | ~8.1-8.3 | ~140-142 |

| Phenyl H (ortho, meta, para) | ~7.1-7.3 | ~126-129 (multiple signals), ~141 (ipso) |

| Purine C-4, C-5, C-6 | - | ~150-155 (multiple signals) |

| Propyl -CH₂-N | ~3.6-3.8 (multiplet) | ~40-42 |

| Propyl -CH₂- | ~2.0-2.2 (multiplet) | ~31-33 |

| Propyl -CH₂-Ph | ~2.7-2.9 (triplet) | ~32-34 |

| Amine N-H | Variable, broad signal | - |

Note: Predicted values are based on data for structurally similar compounds. rsc.orgchemicalbook.com Actual values may vary based on solvent and experimental conditions.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to confirm the molecular weight of the compound and to gain further structural information from its fragmentation pattern. For this compound (C₁₄H₁₅N₅), the expected molecular weight is approximately 253.30 g/mol . bldpharm.com

High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it can determine the elemental composition of the parent ion with high accuracy, confirming the molecular formula. Under electron ionization (EI) or electrospray ionization (ESI), the molecule will fragment in a predictable manner.

Table 3: Key Expected Fragments in Mass Spectrometry

| m/z Value (approx.) | Fragment Identity | Description |

|---|---|---|

| 253 | [M]⁺ or [M+H]⁺ | Molecular Ion or Protonated Molecule |

| 148 | [C₅H₄N₅-CH₂]⁺ | Loss of the phenylpropyl group, followed by rearrangement |

| 135 | [C₅H₅N₅]⁺ | Adenine (B156593) fragment |

| 118 | [C₇H₇-CH₂]⁺ | Tropylium ion fragment from the side chain |

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are indispensable for both the purification of this compound after synthesis and the assessment of its final purity.

Flash Column Chromatography: This is the primary method for purification on a preparative scale. rsc.org By using a silica (B1680970) gel stationary phase and a solvent system of appropriate polarity (e.g., a gradient of ethyl acetate (B1210297) in petroleum ether or hexane), the target compound can be effectively separated from unreacted 6-chloropurine, excess 3-phenylpropylamine, and any isomeric byproducts (such as N7 or N9 substituted products).

High-Performance Liquid Chromatography (HPLC): HPLC is the standard analytical method for determining the purity of the final product. Using a reverse-phase column (e.g., C18) and a mobile phase typically consisting of a mixture of acetonitrile (B52724) and water, a sharp, single peak at a specific retention time would indicate a high degree of purity. The area of this peak relative to the total area of all peaks in the chromatogram allows for quantitative determination of purity.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 6-Chloropurine |

| 3-Phenylpropylamine |

| Triethylamine (TEA) |

| Diisopropylethylamine (DIPEA) |

| Potassium Carbonate (K₂CO₃) |

| Hydrogen Chloride (HCl) |

| n-Butanol |

| Ethanol |

| Dimethylformamide (DMF) |

| Ethyl Acetate |

| Petroleum Ether |

| Hexane |

| Acetonitrile |

| Adenine |

Rational Design and Synthesis of this compound Analogues and Derivatives

The synthesis of this compound and its analogues primarily relies on the nucleophilic substitution of a suitable leaving group, most commonly a halogen, at the C6 position of the purine ring with 3-phenylpropylamine. A common starting material for this is 6-chloropurine.

Modifications to the Phenylpropyl Side Chain (e.g., length variation, aromatic substitutions)

Alterations to the 3-phenylpropyl side chain, including changes in its length and the introduction of substituents on the phenyl ring, are key strategies to modulate the physicochemical properties and biological activity of the parent compound.

One approach involves varying the length of the alkyl chain connecting the phenyl group to the purine N6-amine. For instance, N6-(5-phenylpentan-1-yl)adenine has been synthesized, demonstrating the exploration of longer alkyl chains. nih.gov

Another important modification is the introduction of substituents onto the phenyl ring. This can influence factors such as solubility, receptor binding, and metabolic stability. An example of this is the synthesis of N6-(p-sulfophenyl)propyladenosine. The sulfonation of the phenyl ring at the para position was achieved by reacting 6-chloropurine riboside with p-(3-aminopropyl)benzenesulfonate. researchgate.netnih.gov This modification significantly increases the water solubility of the compound. researchgate.netnih.gov

Table 1: Examples of Analogues with Modified Phenylpropyl Side Chains

| Compound Name | Modification | Synthetic Precursor (Amine) |

| N6-(5-phenylpentan-1-yl)adenine | Increased alkyl chain length | 5-phenylpentan-1-amine |

| N6-(p-sulfophenyl)propyladenosine | Sulfonation of the phenyl ring | p-(3-aminopropyl)benzenesulfonate |

Structural Alterations of the Purine Heterocycle (e.g., C2, N9 substitutions)

Modifications to the purine ring itself, particularly at the C2 and N9 positions, offer another avenue for generating structural diversity and fine-tuning the biological profile of this compound derivatives.

C2-Substitutions: The introduction of substituents at the C2 position of the purine ring can significantly impact the electronic properties and hydrogen bonding capabilities of the molecule. A notable example is the synthesis of N6-(3-phenylpropyl)-2-chloroadenosine. nih.gov The synthesis of such C2-halo derivatives typically starts from a 2,6-dihalopurine, allowing for sequential and selective substitution at the C6 and then potentially at the C2 position.

N9-Substitutions: Alkylation or arylation at the N9 position of the purine ring is a common strategy in the synthesis of purine-based drugs, as it can mimic the ribose moiety of nucleosides and influence receptor interactions. The synthesis of N9-substituted N6-(3-phenylpropyl)adenine analogues can be achieved by reacting the pre-formed N6-substituted purine with an appropriate alkylating or arylating agent. A prominent example in a related context is the synthesis of N6-substituted 9-[3-(phosphonomethoxy)propyl]adenine (PMPA) derivatives. nih.govnih.gov This involves the reaction of a 6-chloroadenine derivative with the desired N9-sidechain precursor. While direct N9-alkylation of adenine can lead to a mixture of N7 and N9 isomers, specific reaction conditions can favor the desired N9 product. researchgate.net

Table 2: Examples of Analogues with Modified Purine Heterocycles

| Compound Name | Modification | Key Synthetic Strategy |

| N6-(3-phenylpropyl)-2-chloroadenosine | C2-chloro substitution | Use of 2,6-dichloropurine (B15474) as starting material |

| 9-Alkyl-N6-(3-phenylpropyl)adenine | N9-alkylation | Alkylation of N6-(3-phenylpropyl)adenine |

| 9-[3-(phosphonomethoxy)propyl]-N6-substituted adenine | N9-phosphonomethoxypropyl substitution | Reaction of a 6-chloroadenine derivative with the N9-sidechain precursor |

Development of Nucleoside and Nucleotide Conjugates of this compound

The conjugation of this compound to a ribose or ribose-phosphate moiety to form nucleosides and nucleotides, respectively, is a critical derivatization strategy to enhance cellular uptake and intracellular activity.

Nucleoside Conjugates: The synthesis of N6-(3-phenylpropyl)adenosine, the riboside of this compound, is a prime example of a nucleoside conjugate. nih.gov A common synthetic route involves the reaction of 6-chloropurine riboside with 3-phenylpropylamine in the presence of a base like triethylamine in a suitable solvent such as n-butanol. nih.gov This reaction proceeds via nucleophilic substitution of the chlorine atom at the C6 position of the purine riboside.

Nucleotide Conjugates: The development of nucleotide analogues often involves the synthesis of acyclic nucleoside phosphonates, which can act as stable mimics of natural nucleotides. The synthesis of N6-substituted 9-[3-(phosphonomethoxy)propyl]adenine (PMPA) derivatives serves as a relevant example of this approach. nih.govnih.gov These compounds are prepared from the corresponding 6-chloroadenine derivative. While the direct synthesis of N-(3-phenylpropyl)adenosine monophosphate has not been explicitly detailed in the reviewed literature, general methods for the phosphorylation of nucleosides are well-established and could potentially be applied.

Table 3: Examples of Nucleoside and Nucleotide Analogues

| Compound Name | Conjugate Type | Key Synthetic Precursor |

| N6-(3-phenylpropyl)adenosine | Nucleoside | 6-Chloropurine riboside |

| N6-substituted 9-[3-(phosphonomethoxy)propyl]adenine | Acyclic Nucleotide Analogue | 6-Chloroadenine derivative and a phosphonomethoxypropyl side chain precursor |

Investigation of Biological Activities and Underlying Mechanisms of Action of N 3 Phenylpropyl 9h Purin 6 Amine

Modulatory Effects on Purinergic Signaling Pathways

Purinergic signaling, mediated by purine (B94841) nucleosides and nucleotides like adenosine (B11128) and ATP, plays a crucial role in a vast array of physiological processes. N-(3-phenylpropyl)-9H-purin-6-amine, by virtue of its structural similarity to adenosine, is positioned to interact with and modulate the components of this system, particularly the adenosine receptors.

Interactions with Adenosine Receptors (ARs)

Adenosine receptors, which are G protein-coupled receptors, are classified into four subtypes: A1, A2A, A2B, and A3. The interaction of this compound with these subtypes is a key area of investigation.

The N6-position of adenosine is a critical determinant of receptor affinity and efficacy. The introduction of a 3-phenylpropyl group at this position, as seen in this compound, significantly influences its interaction with adenosine receptor subtypes.

While specific agonistic or antagonistic profiles for this compound at all four receptor subtypes are not extensively detailed in publicly available literature, general structure-activity relationship (SAR) studies of N6-substituted adenosine derivatives provide valuable insights. Numerous N6-arylmethyl analogues, a category that includes this compound, tend to exhibit greater potency at A1 and A3 receptors compared to A2A receptors. nih.gov For instance, N6-(2-phenylethyl)adenosine was found to be highly potent in binding to the A3 adenosine receptor. researchgate.net This suggests that the phenylpropyl substituent likely directs the compound's activity towards the A1 and A3 subtypes. Whether this interaction results in an agonistic (receptor-activating) or antagonistic (receptor-blocking) effect requires further specific functional assays.

The selectivity of a ligand for a specific receptor subtype is crucial for its potential as a therapeutic agent, as it minimizes off-target effects. The 3-phenylpropyl substitution in this compound is anticipated to confer a degree of selectivity. Studies on related N6-substituted adenosines have shown that the nature of the substituent at this position dictates the selectivity profile. For example, N6-benzyl and N6-phenyl substituents have been shown to provide greater selectivity for the A3 adenosine receptor over other subtypes. researchgate.net

Interactive Table: Affinity of Selected N6-Substituted Adenosine Analogues at Adenosine Receptors.

| Compound | A1 Ki (nM) | A2A Ki (nM) | A3 Ki (nM) | Reference |

|---|---|---|---|---|

| N6-(R)-1-phenylethyladenosine | - | - | - | mdpi.com |

| N6-(S)-1-phenylethyladenosine | - | - | - | mdpi.com |

| N6-benzyladenosine | - | - | - | nih.gov |

Note: Specific Ki values for all compounds and subtypes are not consistently reported in the literature. The table reflects the general trends observed in structure-activity relationship studies.

Exploration of Interactions with Other Purinergic Receptor Systems

Beyond adenosine receptors (P1 receptors), the purinergic signaling system also includes P2 receptors, which are activated by nucleotides such as ATP and ADP. These are further divided into P2X (ion channels) and P2Y (G protein-coupled) receptors. nih.gov

Currently, there is a lack of specific published research investigating the direct interaction of this compound with P2X and P2Y receptor systems. The structural similarity of this compound to adenosine, the primary ligand for P1 receptors, suggests that its primary targets within the purinergic system are likely to be the adenosine receptor subtypes. However, the possibility of cross-reactivity with P2 receptors cannot be entirely ruled out without direct experimental evidence. The interaction of purinergic receptors with other receptor families, such as receptor tyrosine kinases and steroid hormone receptors, is a complex area of research. nih.gov

Enzymatic Targets and Inhibitory Potentials of this compound

In addition to receptor-mediated signaling, purine analogues can also exert their effects by interacting with various enzymes.

Kinase Inhibition Studies

Protein kinases are a large family of enzymes that play critical roles in cellular signaling and are important targets for drug development. Purine-based compounds have been extensively investigated as kinase inhibitors.

While specific kinase inhibition studies for this compound are not prominently featured in the available scientific literature, the purine scaffold itself is a well-established pharmacophore for kinase inhibitors. For example, a series of 2,6,9-trisubstituted purines have been designed and synthesized as potent inhibitors of p38alpha MAP kinase. elifesciences.org Another study reported on 2,6,9-trisubstituted purines with nanomolar potency against PDGFRα kinase. nih.gov These findings suggest that this compound, as a substituted purine, has the potential to interact with and inhibit the activity of certain kinases. The specific kinases it may target and the potency of this inhibition would require dedicated screening and enzymatic assays.

Interactive Table: Kinase Inhibitory Activity of Selected Substituted Purines.

| Compound Series | Target Kinase | Activity | Reference |

|---|---|---|---|

| 2,6,9-Trisubstituted purines | p38alpha MAP kinase | IC50 in the nanomolar range | elifesciences.org |

Modulation of Casein Kinase 1 Delta (CK1δ) Activity

No published studies were found that specifically investigate the modulatory effects of this compound on the activity of Casein Kinase 1 Delta (CK1δ). Consequently, data regarding its potency, such as IC50 values, and its mechanism of interaction with CK1δ are not available.

Effects on Cyclin-Dependent Kinase (CDK) Activity

Similarly, there is a lack of available research on the impact of this compound on the activity of Cyclin-Dependent Kinases (CDKs). Specific assays to determine its inhibitory concentration against various CDK isoforms have not been reported in the public domain.

Broader Kinome Profiling and Selectivity

A broader analysis of the selectivity of this compound across the human kinome has not been documented in accessible scientific literature. Therefore, its selectivity profile and potential off-target kinase interactions remain uncharacterized.

Phosphodiesterase (PDE) Inhibition

The inhibitory activity of this compound against phosphodiesterase (PDE) enzymes has not been specifically reported.

Specificity for Phosphodiesterase-2 (PDE2)

No data is available to confirm or deny the specific inhibition of Phosphodiesterase-2 (PDE2) by this compound.

Evaluation against Other PDE Isoforms

A comparative evaluation of the inhibitory effects of this compound against a panel of other PDE isoforms has not been described in the available literature.

DNA Repair Enzyme Modulation

There is no information available in the public scientific literature regarding the modulation of DNA repair enzymes by this compound.

Inhibition of Tyrosyl-DNA Phosphodiesterase 1 (Tdp1)

Research into the class of purine derivatives has identified them as potential inhibitors of Tyrosyl-DNA Phosphodiesterase 1 (Tdp1). Tdp1 is a critical enzyme in DNA repair, specifically in resolving stalled topoisomerase I-DNA covalent complexes. The inhibition of Tdp1 is a therapeutic strategy to enhance the efficacy of topoisomerase I-targeting anticancer drugs. While the broader class of purine nucleosides has been investigated for Tdp1 inhibition, specific inhibitory data and detailed mechanistic studies for this compound are not extensively documented in publicly available literature. The general mechanism of action for purine-based Tdp1 inhibitors involves binding to the enzyme's active site, thereby preventing the hydrolysis of the phosphodiester bond between the tyrosine residue of topoisomerase I and the 3'-end of the DNA. This leads to an accumulation of DNA damage in cancer cells, potentiating the effects of chemotherapy.

Investigation of Other Relevant Enzyme Systems (e.g., proteases, oxidative enzymes)

The interaction of this compound with other enzyme systems, such as proteases and oxidative enzymes, has been a subject of general interest for the purine derivative class. However, specific studies detailing the inhibitory or modulatory effects of this compound on these particular enzyme families are not widely available. Purine analogues are known to interact with a variety of enzymes due to their structural similarity to endogenous purines, which are fundamental components of cellular signaling and metabolism.

Assessment of Diverse Biological Activities Attributed to this compound and its Class

The structural characteristics of this compound, featuring a purine core and a phenylpropyl substituent, have prompted investigations into a range of biological activities.

Antiviral Activities, Particularly Against RNA Viruses

Substituted purine derivatives are a well-established class of antiviral agents, with many clinically approved drugs being nucleoside or nucleotide analogues. These compounds can act as chain terminators during viral replication or as inhibitors of key viral enzymes. While the general class of N-substituted purines has shown promise in antiviral research, specific data on the efficacy and spectrum of activity of this compound against RNA viruses are not detailed in the available scientific literature.

Cytokinin-like Activity and Plant Growth Regulation in Model Systems

N6-substituted adenine (B156593) derivatives are known to exhibit cytokinin activity, playing a crucial role in plant growth and development by promoting cell division and differentiation. The structural similarity of this compound to natural cytokinins suggests its potential for plant growth regulatory effects. However, specific studies and quantitative data from model system assessments documenting the cytokinin-like activity of this particular compound are not readily found in the surveyed literature.

Research on Anti-inflammatory and Antioxidant Properties

This compound has been noted in chemical databases as a compound of interest for its potential anti-inflammatory and antioxidant properties. chemicalbook.com Purine derivatives, in general, are known to modulate pathways involved in inflammation and oxidative stress. For instance, they can influence the activity of enzymes like cyclooxygenases or scavenge reactive oxygen species. Despite this, detailed preclinical studies and specific data elucidating the anti-inflammatory and antioxidant mechanisms and efficacy of this compound are not extensively reported.

Preclinical Investigations into Antitumor Research Perspectives (excluding human trials)

The potential of this compound in antitumor research has been recognized, largely due to the established anticancer properties of the broader purine analogue class. chemicalbook.com These compounds can exert antitumor effects through various mechanisms, including the inhibition of protein kinases, induction of apoptosis, and interference with nucleic acid metabolism. While the compound is listed as having potential anticancer activity, specific preclinical data from in vitro or in vivo models detailing its efficacy, mechanism of action, and tumor cell lines sensitivity are not available in the public domain.

Compound Names Table

Modulation of Cellular Signaling Pathways Associated with Neoplasia

The investigation into the biological activity of purine derivatives similar to this compound has revealed their potential to interact with and modulate key cellular signaling pathways that are often dysregulated in cancer. ontosight.ai While direct studies on this compound are limited, the broader class of purine analogs has been extensively studied as inhibitors of critical cell cycle regulators.

One of the primary targets for purine-based compounds is the family of cyclin-dependent kinases (CDKs). CDKs are enzymes that, when activated by their cyclin partners, drive the progression of the cell cycle. Uncontrolled CDK activity is a hallmark of many cancers, leading to unchecked cell division. Research on related purine structures has shown that they can act as competitive inhibitors at the ATP-binding site of CDKs, thereby blocking their kinase activity and halting cell cycle progression. This inhibition of CDKs represents a key mechanism by which these compounds can exert their anti-neoplastic effects.

Furthermore, signaling pathways that are crucial for cell growth, proliferation, and survival, such as the PI3K/Akt pathway, are often hyperactivated in cancer. While specific data on the direct effect of this compound on this pathway is not yet available, the modulation of such fundamental cancer-related pathways remains a key area of investigation for purine derivatives. The structural characteristics of this compound, featuring a purine core and a phenylpropyl substituent, suggest the potential for interaction with the kinase domains of proteins within these pathways.

Mechanistic Studies on Cellular Antiproliferative Effects

The antiproliferative activity of compounds like this compound is often a consequence of their ability to induce cell cycle arrest and apoptosis (programmed cell death). These mechanisms are fundamental to preventing the uncontrolled growth of cancer cells.

Cell Cycle Arrest:

Studies on various purine derivatives have demonstrated their capacity to arrest the cell cycle at different phases, most commonly at the G1/S or G2/M transitions. This arrest is a direct consequence of the inhibition of specific CDK-cyclin complexes that govern these checkpoints. For instance, inhibition of CDK2/cyclin E and CDK2/cyclin A complexes would lead to a G1/S arrest, preventing the cell from initiating DNA replication. Similarly, targeting CDK1/cyclin B would result in a G2/M arrest, blocking entry into mitosis. While specific data for this compound is not available, it is hypothesized that its antiproliferative action could be mediated through a similar mechanism of inducing cell cycle arrest.

Induction of Apoptosis:

Beyond halting cell proliferation, an effective anticancer agent should ideally eliminate malignant cells. Apoptosis is a natural and controlled process of cell death that is often evaded by cancer cells. Many chemotherapeutic agents, including purine analogs, exert their effects by triggering this process. The induction of apoptosis can occur through various signaling cascades, often involving the activation of a family of proteases called caspases. These caspases, once activated, execute the dismantling of the cell in an orderly fashion. While direct experimental evidence for this compound inducing apoptosis is yet to be published, this remains a plausible and critical mechanism for its potential anticancer activity.

Structure Activity Relationship Sar Investigations of N 3 Phenylpropyl 9h Purin 6 Amine

Elucidating the Role of the N6-Phenylpropyl Side Chain in Biological Efficacy and Selectivity

The N6-phenylpropyl side chain is a critical determinant of the biological efficacy and receptor selectivity of N-(3-phenylpropyl)-9H-purin-6-amine. The nature of this substituent governs the affinity of the compound for its target receptors, primarily the A1 and A2A adenosine (B11128) receptors.

The N6-region of the A1 adenosine receptor is known to be hydrophobic and can accommodate bulky substituents. nih.gov The phenylpropyl group fits well within this pocket, contributing to the compound's affinity. The presence of the phenyl ring at the terminus of the propyl chain is a key feature. For instance, N6-substituted adenosine derivatives with arylmethyl groups, including benzyl, tend to exhibit greater potency at A1 and A3 adenosine receptors compared to A2A receptors. nih.gov

Modifications to the phenyl ring can further modulate activity. For example, the introduction of a sulfonate group at the para-position of the phenyl ring, as seen in N6-(3-(p-sulfophenyl)propyl)adenosine, significantly reduces affinity for the A1 receptor (Ki = 610 nM) compared to the unsubstituted phenylpropyl analog (Ki = 25 nM). nih.gov This highlights the detrimental effect of introducing a charged group in this region, which disrupts the favorable hydrophobic interactions. nih.gov

The following table summarizes the A1 and A2A receptor affinities for this compound and related N6-substituted analogs, illustrating the influence of the side chain structure.

Table 1: Biological Activity of this compound and Analogs

| Compound Name | N6-Substituent | A1 Receptor Affinity (Ki, nM) | A2A Receptor Affinity (Ki, nM) |

|---|---|---|---|

| This compound | 3-phenylpropyl | 25 nih.gov | - |

| N-(2-phenylethyl)-9H-purin-6-amine | 2-phenylethyl | 12.7 nih.gov | 161 nih.gov |

| N-benzyl-9H-purin-6-amine | benzyl | 12.0 nih.gov | 285 nih.gov |

| N6-(p-sulfophenyl)adenosine | p-sulfophenyl | 74 nih.gov | - |

| N6-(indol-3-yl)ethyl-9H-purin-6-amine | (indol-3-yl)ethyl | 110 nih.gov | 350 nih.gov |

Data presented as Ki (nM) values from radioligand binding assays. A lower Ki value indicates higher binding affinity. "-" indicates data not available.

Analysis of Substitutions on the Purine (B94841) Ring System and their Impact on Target Interaction

Modifications to the purine ring of this compound can profoundly impact its interaction with biological targets. The C2 position of the purine ring has been a particular focus of synthetic efforts to enhance receptor selectivity.

Disubstitution at both the C2 and N6 positions can lead to complex effects on receptor affinity and selectivity. The outcome is not always additive and depends on the nature of the substituents at both positions. nih.gov For instance, while a 2-(phenylamino) substitution on an A1-selective agonist like N6-cyclopentyladenosine can shift selectivity towards the A2A receptor, the same substitution on an A2A-selective agonist can lead to a significant loss of affinity. nih.gov

The amino group at the 6-position of the purine is essential for agonist activity. Replacing it with other groups, such as methyl or chloro, results in a dramatic loss of activity. nih.gov

Table 2: Impact of Purine Ring Substitutions on Adenosine Receptor Affinity

| Compound Name | Purine Substitution | N6-Substituent | A1 Receptor Affinity (Ki, nM) | A2A/A1 Selectivity Ratio |

|---|---|---|---|---|

| N6-Cyclopentyladenosine (CPA) | None | Cyclopentyl | 0.59 nih.gov | 780 nih.gov |

| 2-Chloro-N6-cyclopentyladenosine (CCPA) | 2-Chloro | Cyclopentyl | ~0.2 nih.gov | ~10,000 nih.gov |

| N6-[2-(3,5-dimethoxyphenyl)-2-(2-methylphenyl)ethyl]adenosine | None | 2-(3,5-dimethoxyphenyl)-2-(2-methylphenyl)ethyl | 142 nih.gov | 0.031 nih.gov |

| 2-(Phenylamino)-N6-cyclopentyladenosine | 2-(Phenylamino) | Cyclopentyl | - | 70-fold shift towards A2A nih.gov |

Data illustrates the general effects of purine ring substitutions on receptor affinity and selectivity. "-" indicates data not available.

Significance of Linker Length and Chemical Modifications in Biological Activity

The length of the alkyl linker connecting the phenyl ring to the N6-amino group is a crucial factor influencing the biological activity of this compound. The optimal linker length allows for the ideal positioning of the terminal phenyl group within the receptor's binding pocket.

Comparing N6-(phenylalkyl)adenosine derivatives reveals a clear dependence of A1 receptor affinity on the linker length. As seen in Table 1, N6-(2-phenylethyl)adenosine (Ki = 12.7 nM) and N6-benzyladenosine (Ki = 12.0 nM) exhibit slightly higher affinity for the A1 receptor than this compound (Ki = 25 nM). nih.gov This suggests that a two-carbon or even a one-carbon linker may provide a more favorable orientation of the phenyl ring for interaction with the A1 receptor binding site.

Chemical modifications within the linker, such as the introduction of rigidity or flexibility, can also significantly alter biological activity. While specific studies on linker modifications for this compound are limited, research on other N6-substituted purines indicates that the distance and spatial freedom between the purine and the terminal group, as defined by the linker's length and rigidity, are key determinants of activity.

Stereochemical Considerations and Enantiomeric Effects on Receptor Binding and Enzyme Inhibition

Stereochemistry plays a pivotal role in the interaction of chiral molecules with their biological targets. For N6-substituted adenosine analogs where the side chain contains a chiral center, the enantiomers often exhibit significant differences in receptor binding affinity and efficacy.

A prominent example is N6-phenylisopropyladenosine (PIA), a close structural analog of this compound with a chiral center on the alkyl linker. The (R)-enantiomer of PIA is a potent A1 adenosine receptor agonist, while the (S)-enantiomer is significantly less active. nih.gov The (R)-isomer has been shown to be 100-300 times more potent than the (S)-isomer in decreasing response rates in behavioral studies, an effect attributed to its action at A1 receptors. nih.gov In fact, the observed affinity of the (S)-isomer for the A1 receptor can often be attributed to contamination with the more potent (R)-enantiomer.

Similarly, stereoselectivity has been demonstrated for N6-(1-phenylethyl)adenosine at the rat A3 adenosine receptor, with the (R)-enantiomer showing different binding characteristics than the (S)-enantiomer. nih.gov The (L)-isomer of PIA (which corresponds to the R-enantiomer) has been shown to be more potent than the (D)-isomer at the chick heart Ri-type adenosine receptor. nih.gov

These findings strongly suggest that if a chiral center were introduced into the phenylpropyl side chain of this compound, for example, in N-(1-phenylpropyl)-9H-purin-6-amine, the resulting enantiomers would likely display marked differences in their biological activity.

Table 3: Enantiomeric Effects on Adenosine Receptor Affinity

| Compound Name | Enantiomer | Target | Affinity/Potency |

|---|---|---|---|

| N6-Phenylisopropyladenosine (PIA) | (R)-isomer | A1 Adenosine Receptor | High |

| N6-Phenylisopropyladenosine (PIA) | (S)-isomer | A1 Adenosine Receptor | Low |

| N6-(1-Phenylethyl)adenosine | (R)-isomer | Rat A3 Adenosine Receptor | Higher Affinity |

| N6-(1-Phenylethyl)adenosine | (S)-isomer | Rat A3 Adenosine Receptor | Lower Affinity |

This table provides a qualitative summary of the observed enantiomeric differences in receptor binding.

Computational and Molecular Modeling Approaches for N 3 Phenylpropyl 9h Purin 6 Amine

Ligand-Protein Docking Studies for Elucidating Binding Modes and Affinities

Ligand-protein docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This method is crucial for understanding the binding mode and estimating the binding affinity of a ligand. For N-(3-phenylpropyl)-9H-purin-6-amine, docking studies would be pivotal in identifying potential protein targets and elucidating the specific interactions that govern its biological activity.

In a typical docking workflow, the three-dimensional structure of this compound would be docked into the binding site of a target protein. The scoring functions would then be used to rank the different binding poses based on factors like intermolecular interactions, including hydrogen bonds, hydrophobic interactions, and van der Waals forces. For instance, studies on other substituted purine (B94841) derivatives have successfully employed molecular docking to understand their binding with targets like EGFR-tyrosine kinase, revealing key interactions with amino acid residues such as MET793 and THR854. While no specific docking studies for this compound have been reported, the methodology remains a cornerstone for virtual screening and rational drug design.

Molecular Dynamics Simulations to Investigate Dynamic Interactions

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of molecules over time. These simulations can be used to study the conformational changes of this compound and its interactions with its biological target in a more realistic, solvated environment. By simulating the movements of atoms and molecules, MD can reveal the stability of ligand-protein complexes, the role of solvent molecules, and the energetic landscape of binding.

An MD simulation of this compound bound to a protein would involve placing the docked complex in a simulation box filled with water molecules and ions to mimic physiological conditions. The system's trajectory would then be calculated by integrating Newton's laws of motion for all atoms. Analysis of the trajectory can provide insights into the flexibility of the ligand and protein, the persistence of key intermolecular interactions, and the calculation of binding free energies.

Quantitative Structure-Activity Relationship (QSAR) Analysis for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational method that correlates the chemical structure of a series of compounds with their biological activity. By developing mathematical models, QSAR can predict the activity of new, unsynthesized compounds. For a series of purine derivatives including this compound, a QSAR study would involve calculating a set of molecular descriptors that quantify various aspects of their chemical structure, such as electronic, steric, and hydrophobic properties.

These descriptors would then be used to build a regression model that links them to the experimentally determined biological activity. For example, 3D-QSAR studies on other 2,6,9-trisubstituted purines have shown that steric properties can have a more significant contribution to cytotoxicity than electronic properties. nih.govresearchgate.net Such models, once validated, could be used to predict the activity of this compound and guide the design of more potent analogs.

Quantum Chemical Calculations for Electronic Structure and Reactivity Insights

Quantum chemical calculations, based on the principles of quantum mechanics, are used to investigate the electronic structure, geometry, and reactivity of molecules. These methods can provide highly accurate information about molecular properties such as orbital energies, charge distribution, and bond strengths. For this compound, quantum chemical calculations could be employed to optimize its three-dimensional geometry and to calculate its molecular electrostatic potential, which is crucial for understanding its interaction with biological receptors.

Preclinical Research Paradigms Utilizing N 3 Phenylpropyl 9h Purin 6 Amine

In Vitro Cellular Assays for Biological Efficacy and Pathway Analysis

In vitro studies are fundamental to characterizing the biological activity of a compound at the cellular level. For N-(3-phenylpropyl)-9H-purin-6-amine, the available research is sparse, with most of the broader biological screening data being focused on other purine (B94841) derivatives.

Comprehensive cell-based assays to specifically determine the anti-inflammatory, antioxidant, antitumor, or antiviral activities of this compound are not extensively documented in publicly available scientific literature. While the broader class of 6,9-disubstituted purines has been investigated for such properties, including potential antitumor and antiviral effects, specific data for the N-(3-phenylpropyl) derivative is not available researchgate.net. The general biological significance of the adenine (B156593) scaffold is well-established, forming the backbone for crucial molecules like ATP and playing a role in the action of numerous drugs, including kinase inhibitors and antiviral agents academie-sciences.frdrugbank.com. However, this does not provide specific experimental evidence for this compound itself.

Direct studies detailing the specific effects of this compound on cellular signaling pathways, such as the modulation of cyclic adenosine (B11128) monophosphate (cAMP) or cyclic guanosine monophosphate (cGMP), are limited. However, research on a closely related adenosine analogue, N6-(3-phenylpropyl)adenosine, provides insights into its potential to interact with signaling pathways linked to adenosine receptors.

Adenosine receptors are G protein-coupled receptors that can modulate the activity of adenylyl cyclase, the enzyme responsible for cAMP synthesis. A study focusing on N6-substituted adenosine derivatives reported the binding affinity of N6-(3-phenylpropyl)adenosine for A1 and A2a adenosine receptors. The reported Ki values, which indicate the concentration required to inhibit 50% of radioligand binding, are presented in the table below.

Binding Affinity of N6-(3-phenylpropyl)adenosine at Adenosine Receptors

| Compound | A1 Receptor Ki (nM) | A2a Receptor Ki (nM) | Affinity Ratio (A1/A2a) |

|---|---|---|---|

| N6-(3-phenylpropyl)adenosine | 12 ± 2 | 455 ± 160 | 38 |

These data indicate that N6-(3-phenylpropyl)adenosine has a moderate affinity for the A1 adenosine receptor and is approximately 38-fold selective for the A1 receptor over the A2a receptor nih.gov. The interaction with the A1 receptor, which is typically coupled to inhibitory G proteins (Gi), suggests a potential to decrease intracellular cAMP levels. However, direct measurement of cAMP or cGMP modulation by this compound has not been reported.

In Vivo Animal Models for Efficacy Evaluation

In vivo studies are critical for understanding the physiological effects of a compound in a whole organism. For this compound, specific in vivo efficacy data is not currently available in the reviewed scientific literature.

While the in vitro binding data for the related compound, N6-(3-phenylpropyl)adenosine, suggests it is an A1 adenosine agonist, in vivo efficacy studies in animal models of diseases related to adenosine receptor dysfunction have not been reported for this compound nih.gov. Such models could include those for neurological conditions, cardiovascular diseases, or inflammatory disorders where adenosine signaling plays a crucial role. The locomotor activity of mice treated with N6-(p-sulfophenyl)adenosine, a more polar analogue, was studied, but similar data for the non-sulfonated N6-(3-phenylpropyl)adenosine or this compound is not available nih.gov.

There are no available studies investigating the effects of this compound in models for cytokinin-mediated plant responses. Cytokinins are a class of plant hormones that are structurally related to adenine and are involved in various aspects of plant growth and development. While synthetic purine derivatives are sometimes explored for their cytokinin-like activity, no such research has been published for this compound.

Despite the general interest in purine analogues as potential anticancer agents, there are no published in vivo studies evaluating the efficacy of this compound in animal models of cancer nih.govmdpi.com. Research in this area for other purine derivatives continues, but specific data for the compound is lacking.

Future Research Directions and Translational Perspectives for N 3 Phenylpropyl 9h Purin 6 Amine

Development of Novel Analogues with Enhanced Potency and Selectivity

The development of novel analogues is a cornerstone of drug discovery, aiming to optimize the therapeutic profile of a lead compound. For N-(3-phenylpropyl)-9H-purin-6-amine, this would involve systematic structural modifications to enhance its potency against specific biological targets while minimizing off-target effects.

Future research in this area would likely focus on modifications at several key positions of the purine (B94841) scaffold and the phenylpropyl side chain. For instance, substitutions on the phenyl ring could modulate lipophilicity and electronic properties, potentially influencing target binding and pharmacokinetic properties. Alterations to the propyl linker, such as introducing conformational constraints or changing its length, could also impact target affinity and selectivity.

Table 1: Illustrative Examples of Potential Analogues and Their Research Focus

| Analogue Class | Modification Strategy | Desired Outcome |

| Phenyl Ring Substituted Analogues | Introduction of electron-withdrawing or -donating groups | Enhanced target binding affinity and selectivity |

| Linker Modified Analogues | Variation of linker length and rigidity | Optimization of pharmacokinetic properties |

| Purine Core Modified Analogues | Substitutions at the C2, C8, or N9 positions | Exploration of alternative binding modes and novel biological targets |

This table is illustrative and presents potential research avenues for analogue development based on common medicinal chemistry strategies for purine derivatives. Specific data for this compound analogues is not currently available in the public domain.

Exploration of Combination Therapies with this compound

Combination therapy is a powerful strategy to enhance therapeutic efficacy, overcome drug resistance, and reduce toxicity. While no specific combination therapies involving this compound have been reported, its potential as an adenosine (B11128) receptor modulator suggests synergistic opportunities with other agents.

For instance, in oncology, combining an adenosine receptor antagonist with checkpoint inhibitors could be a promising approach. Adenosine in the tumor microenvironment suppresses the anti-tumor immune response, and blocking its effects could enhance the efficacy of immunotherapies. Similarly, in neurodegenerative diseases, combining a neuroprotective purine derivative with agents targeting other pathological pathways could offer a multi-faceted therapeutic approach.

Table 2: Hypothetical Combination Therapy Strategies

| Therapeutic Area | Potential Combination Agent | Rationale for Combination |

| Oncology | Anti-PD-1/PD-L1 antibodies | Overcoming adenosine-mediated immunosuppression in the tumor microenvironment |

| Neurodegenerative Diseases | Cholinesterase inhibitors | Complementary mechanisms of action for symptomatic relief and disease modification |

| Inflammatory Disorders | Non-steroidal anti-inflammatory drugs (NSAIDs) | Targeting different inflammatory pathways to achieve enhanced anti-inflammatory effects |

This table presents hypothetical combination therapy strategies based on the potential biological activities of purine derivatives. There are currently no published studies on combination therapies specifically involving this compound.

Advancements in Delivery Systems and Formulation Strategies for Research Applications

The physicochemical properties of a compound, such as its solubility and stability, can significantly impact its utility in research and its therapeutic potential. Advanced drug delivery systems can overcome limitations such as poor bioavailability and lack of target specificity.

For a research compound like this compound, developing suitable formulations is crucial for in vitro and in vivo studies. Strategies could include the use of nanoparticles, liposomes, or cyclodextrins to enhance solubility and stability. For potential therapeutic applications, more sophisticated delivery systems, such as targeted nanoparticles that specifically deliver the compound to diseased tissues, could be explored.

Table 3: Potential Formulation Strategies for Research Applications

| Delivery System | Potential Advantage | Research Application |

| Nanoparticle Encapsulation | Improved solubility and controlled release | In vivo efficacy and pharmacokinetic studies |

| Liposomal Formulation | Enhanced stability and reduced off-target toxicity | Cellular uptake and mechanism of action studies |

| Cyclodextrin Complexation | Increased aqueous solubility | In vitro biological assays |

This table outlines potential formulation strategies that could be applied to this compound for research purposes, based on established pharmaceutical technologies. Specific formulation research on this compound is not yet publicly available.

Uncovering Additional Biological Targets and Mechanisms of Action

While this compound is structurally related to adenosine and may interact with adenosine receptors, its full biological target profile remains to be elucidated. ontosight.ai Purine derivatives are known to interact with a wide range of biological targets, including kinases, phosphodiesterases, and other enzymes. ontosight.ai

Future research should employ a variety of approaches to identify the specific molecular targets of this compound and unravel its mechanism of action. Techniques such as affinity chromatography, chemical proteomics, and computational modeling could be utilized to identify binding partners. Subsequent cell-based assays and in vivo studies would then be necessary to validate these targets and understand the downstream signaling pathways affected by the compound.

Role of this compound as a Chemical Probe for Fundamental Biological Research

A well-characterized chemical probe is an invaluable tool for dissecting complex biological processes. If this compound is found to have high potency and selectivity for a particular biological target, it could be developed into a chemical probe.

As a chemical probe, it could be used to study the physiological and pathological roles of its target protein in various cellular and animal models. This could lead to new insights into disease mechanisms and the identification of novel therapeutic strategies. The development of a chemical probe requires a thorough understanding of its selectivity profile and the availability of a structurally similar but inactive control compound.

Q & A

Q. What synthetic strategies are employed for the preparation of N-(3-phenylpropyl)-9H-purin-6-amine?

The synthesis typically involves nucleophilic substitution reactions, where a purine core (e.g., 6-chloropurine) reacts with 3-phenylpropyl halides under basic conditions. For example, potassium carbonate in dimethylformamide (DMF) facilitates alkylation at the purine’s 9-position. Subsequent purification via column chromatography or recrystallization ensures product integrity .

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?

Key techniques include:

- 1H/13C NMR : To confirm substitution patterns and aromatic proton environments.

- Mass spectrometry (MS) : For molecular weight validation and fragmentation analysis.

- X-ray crystallography : To resolve 3D conformation and bond angles, particularly for assessing steric effects of the 3-phenylpropyl group .

Q. How is the purity of this compound validated in pharmacological studies?

High-performance liquid chromatography (HPLC) with UV detection is standard, using reverse-phase columns (C18) and gradients of acetonitrile/water. Purity thresholds >95% are typical for biological assays. Orthogonal methods like thin-layer chromatography (TLC) or melting point analysis may supplement .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound alkylation steps?

Variables include:

- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity compared to THF.

- Catalyst screening : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve reaction rates.

- Temperature control : Maintaining 60–80°C minimizes side reactions while accelerating substitution .

Q. What approaches resolve discrepancies in bioactivity data across studies involving this compound?

Contradictions may arise from:

- Assay variability : Standardize protocols (e.g., enzyme inhibition vs. cell viability assays).

- Purity thresholds : Re-evaluate compound integrity using HPLC-MS.

- Structural analogs : Compare activity of derivatives to isolate substituent-specific effects (e.g., phenylpropyl vs. methyl groups) .

Q. How do structural modifications at the N6 and C9 positions affect target selectivity?

Structure-activity relationship (SAR) studies reveal:

- N6 modifications : Cyclopropyl or dimethylamine groups enhance kinase inhibition by altering hydrogen-bonding interactions.

- C9 alkyl chain length : Longer chains (e.g., heptyl) improve membrane permeability but reduce solubility. Computational docking (e.g., AutoDock Vina) predicts binding modes to targets like PI3K or nucleic acids .

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution reactions?

The purine’s C9 position is highly electrophilic due to electron-withdrawing effects from adjacent nitrogen atoms. Alkylation proceeds via an SN2 mechanism, with steric hindrance from the phenylpropyl group influencing reaction kinetics. Isotopic labeling (e.g., deuterated solvents) can track proton transfer steps .

Data Analysis and Experimental Design

Q. How should researchers design experiments to assess the compound’s stability under physiological conditions?

- pH-dependent degradation : Incubate the compound in buffers (pH 2–9) and monitor degradation via LC-MS.

- Thermal stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures.

- Light sensitivity : Conduct photostability studies under ICH guidelines (e.g., exposure to UV/visible light) .

Q. What strategies validate the compound’s interaction with nucleic acids or enzymes?

- Surface plasmon resonance (SPR) : Quantifies binding affinity (KD) in real-time.

- Isothermal titration calorimetry (ITC) : Measures thermodynamic parameters (ΔH, ΔS).

- Enzyme kinetics : Monitor inhibition via spectrophotometric assays (e.g., NADH oxidation for dehydrogenases) .

Q. How can computational modeling guide the rational design of this compound derivatives?

- Molecular dynamics (MD) simulations : Predict conformational flexibility in solvated environments.

- Quantum mechanical (QM) calculations : Optimize transition states for proposed reaction pathways.

- Pharmacophore modeling : Identify critical substituents for target engagement .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.